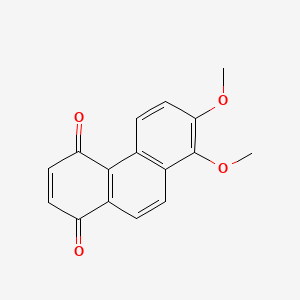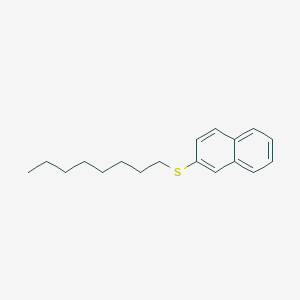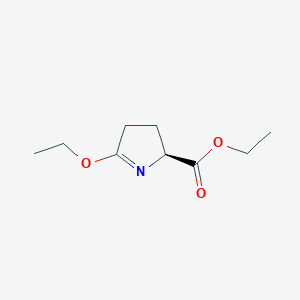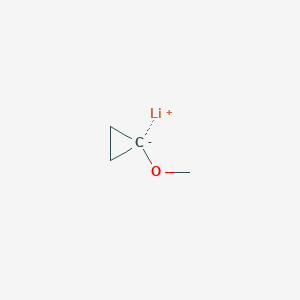
4'-Fluoro-3,4-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3,4-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom at the 4’ position and two methyl groups at the 3 and 4 positions on one of the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 4’-bromo-3,4-dimethyl-1,1’-biphenyl, while oxidation with potassium permanganate can produce 4’-fluoro-3,4-dimethyl-1,1’-biphenyl-4-carboxylic acid .
Applications De Recherche Scientifique
4’-Fluoro-3,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Similar Compounds:
4-Fluoro-1,1’-biphenyl: Lacks the methyl groups, resulting in different chemical properties and reactivity.
3,4-Dimethyl-1,1’-biphenyl: Lacks the fluorine atom, which affects its electronic properties and interactions with other molecules.
4,4’-Dimethyl-1,1’-biphenyl: Has methyl groups on both benzene rings, leading to distinct steric and electronic effects.
Uniqueness: 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl is unique due to the combination of the fluorine atom and methyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
| 72968-91-3 | |
Formule moléculaire |
C14H13F |
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13F/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3 |
Clé InChI |
ZDRLBBIATRAUJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/no-structure.png)




![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
